1,4-Bis[(2,5-dimethylphenyl)methyl]benzene
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Overview
Description
1,4-Bis[(2,5-dimethylphenyl)methyl]benzene is an organic compound with the molecular formula C24H26. It is a derivative of benzene, where two 2,5-dimethylphenylmethyl groups are attached to the 1 and 4 positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis[(2,5-dimethylphenyl)methyl]benzene can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions are tailored to ensure efficient production while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2,5-dimethylphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
Scientific Research Applications
1,4-Bis[(2,5-dimethylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[Bis(2,5-dimethylphenyl)methyl]-1,4-dimethylbenzene: Similar in structure but with additional methyl groups.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains bromine and trifluoromethyl groups instead of dimethylphenylmethyl groups.
Uniqueness
1,4-Bis[(2,5-dimethylphenyl)methyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-[[4-[(2,5-dimethylphenyl)methyl]phenyl]methyl]-1,4-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26/c1-17-5-7-19(3)23(13-17)15-21-9-11-22(12-10-21)16-24-14-18(2)6-8-20(24)4/h5-14H,15-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPLQKMSCKWYDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2=CC=C(C=C2)CC3=C(C=CC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634973 |
Source
|
Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(2,5-dimethylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15742-68-4 |
Source
|
Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(2,5-dimethylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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